molecular formula C7H11BrCl2N2 B14886429 (1R)-1-(6-bromo(3-pyridyl))ethylamine diHCl

(1R)-1-(6-bromo(3-pyridyl))ethylamine diHCl

Cat. No.: B14886429
M. Wt: 273.98 g/mol
InChI Key: SIZDCZLAICMTBV-ZJIMSODOSA-N
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Description

(1R)-1-(6-bromo(3-pyridyl))ethylamine dihydrochloride is a chemical compound that features a brominated pyridine ring attached to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(6-bromo(3-pyridyl))ethylamine dihydrochloride typically involves the bromination of a pyridine derivative followed by the introduction of an ethylamine group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The subsequent amination step can be achieved using ethylamine under controlled temperature and pH conditions to ensure the desired stereochemistry.

Industrial Production Methods

On an industrial scale, the production of (1R)-1-(6-bromo(3-pyridyl))ethylamine dihydrochloride may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(6-bromo(3-pyridyl))ethylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium thiolate or primary amines in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: De-brominated pyridine derivatives.

    Substitution: Thiolated or aminated pyridine derivatives.

Scientific Research Applications

(1R)-1-(6-bromo(3-pyridyl))ethylamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (1R)-1-(6-bromo(3-pyridyl))ethylamine dihydrochloride exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The brominated pyridine ring can engage in π-π stacking interactions, while the ethylamine group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(6-bromo(3-pyridyl))ethylamine: Lacks the stereochemistry and dihydrochloride salt form.

    1-(6-chloro(3-pyridyl))ethylamine dihydrochloride: Similar structure but with a chlorine atom instead of bromine.

    1-(3-pyridyl)ethylamine dihydrochloride: Lacks the halogen substitution.

Uniqueness

(1R)-1-(6-bromo(3-pyridyl))ethylamine dihydrochloride is unique due to its specific stereochemistry and the presence of a bromine atom, which can influence its reactivity and interaction with biological targets. The dihydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C7H11BrCl2N2

Molecular Weight

273.98 g/mol

IUPAC Name

(1R)-1-(6-bromopyridin-3-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-7(8)10-4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1

InChI Key

SIZDCZLAICMTBV-ZJIMSODOSA-N

Isomeric SMILES

C[C@H](C1=CN=C(C=C1)Br)N.Cl.Cl

Canonical SMILES

CC(C1=CN=C(C=C1)Br)N.Cl.Cl

Origin of Product

United States

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